7-Methoxytryptamine HCl

Description

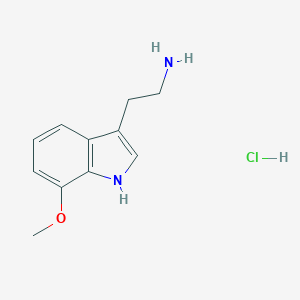

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(7-methoxy-1H-indol-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O.ClH/c1-14-10-4-2-3-9-8(5-6-12)7-13-11(9)10;/h2-4,7,13H,5-6,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUJKAJKVFWJRPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1NC=C2CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641039 | |

| Record name | 2-(7-Methoxy-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112496-59-0 | |

| Record name | 2-(7-Methoxy-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 7 Methoxytryptamine Hcl

Established Synthetic Pathways for 7-Methoxytryptamine (B1593964) HCl

The synthesis of 7-methoxytryptamine has been accomplished through various established methods, with the Abramovitch-Shapiro method being a notable approach due to its use of readily available and affordable starting materials. tandfonline.comtandfonline.comresearchgate.net This pathway is a significant route for preparing tryptamines substituted on the A-ring. tandfonline.com One of the most versatile methods for creating these substituted tryptamines combines the Japp-Klingemann reaction and the Fischer indole (B1671886) synthesis. tandfonline.comwikipedia.org This combination is used to produce 1-oxo-1,2,3,4-tetrahydro-β-carbolines, which are then hydrolyzed to yield substituted tryptamine-2-carboxylic acids. tandfonline.com However, the final decarboxylation step to obtain the desired tryptamine (B22526) can have moderate yields or even fail under certain acidic conditions or when heated. tandfonline.com

In a specific application of this methodology, diazotized o-anisidine (B45086) is reacted with 2-piperidone-3-carboxylic acid to form a hydrazone. tandfonline.com This intermediate is then cyclized using formic acid to produce the corresponding β-carboline derivative. tandfonline.com Subsequent hydrolysis and decarboxylation yield 7-methoxytryptamine. tandfonline.com

Another classical method, the Bischler-Möhlau indole synthesis, offers a pathway to 2-aryl-indoles from an α-bromo-acetophenone and an excess of aniline (B41778). wikipedia.orgchemeurope.com While historically significant, this method has been noted for its harsh reaction conditions and often unpredictable results. wikipedia.org Modern modifications, however, have aimed to improve this synthesis by using milder reagents like lithium bromide as a catalyst or employing microwave irradiation to accelerate the reaction. wikipedia.orgchemeurope.com

The Fischer indole synthesis remains a cornerstone in the production of indole compounds. wikipedia.org This acid-catalyzed reaction involves the condensation of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.org The resulting phenylhydrazone isomerizes to an enamine, which, after protonation, undergoes a nih.govnih.gov-sigmatropic rearrangement to form a diimine. wikipedia.org This intermediate then cyclizes and eliminates ammonia (B1221849) to yield the aromatic indole ring. wikipedia.org While widely applicable, the Fischer method can result in low yields for certain derivatives, including 7-methoxytryptamines. sciencemadness.orgresearchgate.net

Advanced Synthetic Protocols for Tryptamine Scaffolds and Analogues

Recent advancements in organic synthesis have led to the development of more efficient and versatile protocols for constructing tryptamine scaffolds and their analogues. These methods often focus on improving yields, expanding substrate scope, and employing milder reaction conditions.

One innovative approach involves a cobalt-catalyzed coupling of 3-(2-isocyanoethyl)indoles with organic azides in water to generate spiroindolenine derivatives. rsc.org This strategy is notable for its high atom-economy and excellent yields under mild conditions. rsc.org Another modern technique utilizes a Brønsted acid-catalyzed cascade reaction of tryptamines with propargylic alcohols, allowing for the temperature-dependent selective formation of either pyrroloindoline or pyrrolo[1,2-a]indole heterocycles. acs.org

Furthermore, new technologies have been developed for the construction of tryptamines through hydrogen- and halogen-lithium exchange reactions, enabling the selective preparation of regioisomeric spiroheterocycles and tryptamines from the same unsymmetrical N-Boc aniline starting material. acs.org For instance, the synthesis of 6,7-dimethoxy-1-methyltryptamine, a key building block for complex alkaloids, has been demonstrated using this methodology. acs.org

Green Chemistry Approaches in Tryptamine Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of tryptamines to reduce environmental impact and improve safety. A key focus is the use of environmentally benign solvents and catalysts.

One sustainable protocol involves the propylphosphonic anhydride (B1165640) (T3P)-assisted synthesis of N-acyl tryptamines. nih.govfrontiersin.org This method is operationally simple, proceeds at room temperature without an inert atmosphere, and utilizes minimal amounts of non-halogenated solvents. nih.gov Mechanochemical conditions have also been successfully explored for this reaction. nih.gov

Another green approach is the heterogeneous catalytic hydrogenation of unprotected indoles in water, a significant challenge that has been addressed using a Pt/C catalyst activated by p-toluenesulfonic acid. nih.gov This method allows for the synthesis of indolines from a variety of substituted indoles in excellent yields under mild conditions. nih.gov Additionally, an environmentally friendly protocol for the oxidative halocyclization of tryptamine derivatives has been developed using a KX/oxone system, which avoids the generation of organic byproducts from the halogenating agent or oxidant. rsc.orgiastate.edu

The use of water as a solvent has been a major focus in green tryptamine synthesis. For example, a cobalt-catalyzed coupling reaction for accessing spiroindolenine derivatives is performed in pure water, and the aqueous catalytic system can be recycled multiple times without a significant loss of activity. rsc.org

Derivatization from Precursors (e.g., Bufotenine)

Natural precursors like bufotenine (B1668041) (5-hydroxy-N,N-dimethyltryptamine) can serve as starting materials for the synthesis of other tryptamine derivatives. nih.gov Bufotenine can be isolated from the seeds of Anadenanthera species through an efficient acid-base extraction protocol. nih.gov

An innovative and concise synthetic route has been developed to convert bufotenine into N,N-dimethyltryptamine (DMT) and 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). nih.gov This approach utilizes a novel bufotenine-aminoborane complex. nih.gov This represents the first instance of using bufotenine as a resource for producing these N,N-dimethyltryptamines for research purposes. nih.gov

Chemoenzymatic Synthesis of Related Indoleamines

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic catalysis to create efficient and selective routes to complex molecules, including indoleamines. nih.gov Biocatalysis offers exquisite chemo-, regio-, and enantioselectivity, which is particularly valuable in pharmaceutical research and development. nih.govacs.org

One example is the use of ketoreductases (KREDs) for the stereoselective reduction of ketone intermediates. In the synthesis of the indoleamine 2,3-dioxygenase (IDO) inhibitor navoximod, a commercially available KRED was identified that could act on a cyclohexanone (B45756) motif within an intermediate molecule. nih.govacs.org Lipases and nitrilases have also been employed in biocatalytic approaches to synthesize chiral 3-substituted cyclohexanone building blocks. nih.gov

Enzymes like tryptophan synthase (TrpB) are particularly useful as they can directly form tryptophan analogues from serine and the corresponding indole analogue. nih.gov Directed evolution has been applied to TrpB to generate catalysts for the synthesis of previously inaccessible tryptophan analogues, including those with substitutions at the 4-, 5-, 6-, and 7-positions. nih.gov

A three-enzyme coupled biotransformation has been developed to access structurally diverse indole-containing acyloin derivatives. nih.govnih.gov This system uses an engineered tryptophan synthase β-subunit, a commercially available L-amino acid oxidase (LAAO), and a thiamine-diphosphate (ThDP)-dependent enzyme to produce acyloins from various indole derivatives. nih.govnih.gov

Strategies for Deuterated and Radiolabeled 7-Methoxytryptamine HCl Analogues for Research

Deuterated and radiolabeled analogues of tryptamines are crucial tools for various research applications, including mass spectrometry internal standards, metabolic studies, and pharmacological investigations. researchgate.netresearchgate.netucsb.edu

A microwave-enhanced synthesis method has been developed for the rapid production of N,N-dialkylated-[α,α,β,β-d4]-tryptamines. researchgate.net This process involves the reduction of glyoxalylamide precursors with lithium aluminum deuteride (B1239839) under elevated pressure and temperature, achieving good yields in a short reaction time. researchgate.net

The Batcho-Leimgruber indole synthesis has been employed to synthesize deuterium-labeled bufotenine (5-HO-DMT-d4) from commercially available starting materials. researchgate.net The synthesis involves several steps, including the use of lithium aluminum [2H4]-hydride to introduce the deuterium (B1214612) atoms. researchgate.net

The synthesis of radiolabeled compounds often involves introducing a radionuclide at a late stage of the synthetic sequence. While specific examples for this compound were not found in the provided search results, general strategies for radiolabeling tryptamines would involve the use of radiolabeled precursors, such as tritiated or carbon-14 (B1195169) labeled methyl iodide to introduce a labeled methoxy (B1213986) group, or the use of a radiolabeled reducing agent in the final reduction step of a synthetic pathway.

Table of Synthetic Methodologies

| Method | Key Features | Starting Materials | Products | Citations |

| Abramovitch-Shapiro | Utilizes readily available materials | Diazotized o-anisidine, 2-piperidone-3-carboxylic acid | 7-Methoxytryptamine | tandfonline.comtandfonline.comresearchgate.net |

| Fischer Indole Synthesis | Acid-catalyzed condensation | Phenylhydrazine, aldehyde/ketone | Indoles, including tryptamines | wikipedia.org |

| Bischler-Möhlau Indole Synthesis | Forms 2-aryl-indoles | α-bromo-acetophenone, aniline | 2-Aryl-indoles | wikipedia.orgchemeurope.com |

| Propylphosphonic Anhydride (T3P)-assisted Synthesis | Green chemistry approach, mild conditions | Tryptamine, carboxylic acid | N-acyl tryptamines | nih.govfrontiersin.org |

| Heterogeneous Catalytic Hydrogenation | Green, uses water as solvent | Unprotected indoles | Indolines | nih.gov |

| Cobalt-catalyzed Coupling | High atom-economy, aqueous media | 3-(2-isocyanoethyl)indoles, organic azides | Spiroindolenine derivatives | rsc.org |

| Derivatization from Bufotenine | Utilizes a natural precursor | Bufotenine | N,N-dimethyltryptamine, 5-methoxy-N,N-dimethyltryptamine | nih.gov |

| Chemoenzymatic Synthesis | High selectivity | Various, including indoles and ketones | Chiral indoleamines and precursors | nih.govacs.orgnih.govnih.govnih.gov |

| Microwave-enhanced Deuteration | Rapid synthesis of deuterated analogs | Glyoxalylamide precursors, lithium aluminum deuteride | N,N-dialkylated-[α,α,β,β-d4]-tryptamines | researchgate.net |

Pharmacological Characterization of 7 Methoxytryptamine Hcl and Its Analogues

Serotonin (B10506) (5-HT) Receptor System Interactions

The interaction of 7-Methoxytryptamine (B1593964) and its analogues with various 5-HT receptor subtypes has been a subject of extensive research. The binding affinity, typically expressed as the inhibition constant (Ki), quantifies the concentration of a ligand required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

7-Methoxytryptamine and its analogues demonstrate significant affinity for the 5-HT1 receptor family, particularly the 5-HT1A subtype. Research indicates that 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), a close analogue, binds to 5-HT1A receptors with a Ki value of 11 nM. Another analogue, RU-28253, which is a conformationally constrained form of 5-MeO-DMT, shows an even higher affinity for the 5-HT1A receptor with a Ki of 5.7 nM. wikipedia.org The analogue 2-ethyl-5-methoxy-N,N-dimethyltryptamine displays a modest affinity for the human 5-HT1A receptor with a Ki of 170 nM. nih.govdrugbank.com

N-skatyltryptamine derivatives based on a 5-methoxytryptamine (B125070) structure also show considerable potency at the 5-HT1A receptor, with one such derivative having a Ki of 156 nM. mdpi.com Disubstituted analogues with a methoxy (B1213986) group on the indole (B1671886) and a chlorine on the skatole fragment exhibit high binding affinity for the 5-HT1A receptor, with Ki values of 79 nM and 187 nM. mdpi.com

Interactions with the 5-HT1B receptor have also been noted. While specific Ki values for 7-Methoxytryptamine at the 5-HT1B receptor are not as extensively documented, its analogue RU-28253 is a known agonist at this receptor. wikipedia.org

Binding Affinities (Ki, nM) of 7-Methoxytryptamine Analogues at 5-HT1 Receptor Subtypes

| Compound | 5-HT1A (Ki, nM) | 5-HT1B (Ki, nM) | Reference |

|---|---|---|---|

| 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) | 11 | - | |

| RU-28253 | 5.7 | Agonist | wikipedia.org |

| 2-Ethyl-5-methoxy-N,N-dimethyltryptamine | 170 | - | nih.govdrugbank.com |

| 5-Methoxytryptamine-derived N-skatyltryptamine | 156 | - | mdpi.com |

| Disubstituted 5-methoxytryptamine analogue (R1=MeO, R5=Cl) | 79 | - | mdpi.com |

| Disubstituted 5-methoxytryptamine analogue (R1=MeO, R6=Cl) | 187 | - | mdpi.com |

The 5-HT2 receptor family is a significant target for 7-Methoxytryptamine and its analogues. N-benzyl-5-methoxytryptamines, in particular, have been identified as potent agonists at this receptor family. acs.orgnih.gov The introduction of a 5-fluoro-2-hydroxybenzyl substitution in the 5-methoxytryptamine series resulted in an analogue with the highest 5-HT2A affinity (pKi = 8.4) in one study. plos.org In contrast, N-benzyl-5-methoxytryptamine itself binds to 5-HT2A and 5-HT2C receptors with affinities 5–15 times stronger than N-isopropyl-N-methyl-5-methoxytryptamine. plos.org

The analogue RU-28253 displays a lower affinity for the 5-HT2A receptor (Ki = 230 nM) compared to its affinity for the 5-HT1A receptor. wikipedia.org The N-benzyl analogue of 5-methoxytryptamine with a 2-methoxybenzyl substituent is noted to be optimal for the activation of the 5-HT2A receptor. acs.org Studies on various N-benzyltryptamines have shown that while many are full agonists at the 5-HT2C receptor, they exhibit lower efficacy at the 5-HT2A subtype. plos.org

Binding Affinities (Ki/pKi) of 7-Methoxytryptamine Analogues at 5-HT2 Receptor Subtypes

| Compound | 5-HT2A (Ki/pKi) | 5-HT2B (Ki/pKi) | 5-HT2C (Ki/pKi) | Reference |

|---|---|---|---|---|

| N-(5-fluoro-2-hydroxybenzyl)-5-methoxytryptamine | 8.4 (pKi) | - | - | plos.org |

| RU-28253 | 230 nM (Ki) | - | - | wikipedia.org |

| N-benzyl-5-methoxytryptamine | 5-15x stronger than N-isopropyl-N-methyl-5-methoxytryptamine | - | 5-15x stronger than N-isopropyl-N-methyl-5-methoxytryptamine | plos.org |

7-Methoxytryptamine and its derivatives are known to interact with the 5-HT4 receptor. Studies have shown that 7-Methoxytryptamine (often abbreviated as 5-MeOT) has a pKi range of 5.64-6.83 across different human 5-HT4 receptor splice variants. researchgate.net It is considered an interesting lead compound due to its lack of affinity for the 5-HT3 receptor. atlasgeneticsoncology.org

Research into 5-methoxytryptamine derivatives has aimed to explore the effects of substitutions on the aliphatic amine. nih.gov Some synthesized tripeptides based on the 5-methoxytryptamine scaffold have shown reasonable potency at the 5-HT4 receptor, comparable to serotonin and 5-methoxytryptamine itself. researchgate.netresearchgate.net

Binding Affinities (pKi) of 7-Methoxytryptamine at 5-HT4 Receptor Splice Variants

| Compound | 5-HT4 Splice Variants (pKi range) | Reference |

|---|---|---|

| 7-Methoxytryptamine (5-MeOT) | 5.64-6.83 | researchgate.net |

The 5-HT6 receptor is another important target for 7-Methoxytryptamine and its analogues. 5-Methoxytryptamine itself has a reported Ki value of 88 nM at the human 5-HT6 receptor. acs.org The analogue 2-ethyl-5-methoxy-N,N-dimethyltryptamine (EMDT) binds with high affinity to human 5-HT6 receptors (Ki = 16 nM) and acts as a full agonist. nih.govdrugbank.comacs.org

Other analogues, such as N1-methylated 5-methoxy DMT, show decreased affinity (Ki = 510 nM) compared to the parent compound (Ki = 78 nM). acs.org Disubstituted compounds combining a 5-methoxytryptamine fragment with a chlorinated skatole fragment have demonstrated high binding affinity for the 5-HT6 receptor, with Ki values of 98 nM and 53 nM. mdpi.com

Binding Affinities (Ki, nM) of 7-Methoxytryptamine and Analogues at Human 5-HT6 Receptors

| Compound | 5-HT6 (Ki, nM) | Reference |

|---|---|---|

| 7-Methoxytryptamine | 88 | acs.org |

| 2-Ethyl-5-methoxy-N,N-dimethyltryptamine (EMDT) | 16 | nih.govdrugbank.comacs.org |

| 5-Methoxy-N,N-dimethyltryptamine (5-methoxy DMT) | 78 | acs.org |

| N1-Methyl-5-methoxy-DMT | 510 | acs.org |

| Disubstituted 5-methoxytryptamine analogue (R1=MeO, R5=Cl) | 98 | mdpi.com |

| Disubstituted 5-methoxytryptamine analogue (R1=MeO, R6=Cl) | 53 | mdpi.com |

7-Methoxytryptamine and its analogues exhibit high affinity for the 5-HT7 receptor. In functional studies on human glioblastoma cell lines, the rank order of potency for stimulating cAMP accumulation was 5-CT > 5-HT = 5-MeOT ≫ 8-OH-DPAT, indicating a significant interaction of 7-Methoxytryptamine with the 5-HT7 receptor. nih.gov In studies on rat hypotensive response, the rank order of agonist potency was 5-CT >> 5-HT ≥ 5-methoxytryptamine. nih.gov

The analogue 2-ethyl-5-methoxy-N,N-dimethyltryptamine has a modest affinity for the h5-HT7 receptor with a Ki of 300 nM. nih.govdrugbank.com A 5-methoxy analogue of a series of low-basicity compounds, 1e, showed a Ki of 30 nM at the 5-HT7 receptor. uj.edu.pl

Binding Affinities (Ki, nM) of 7-Methoxytryptamine Analogues at 5-HT7 Receptor

| Compound | 5-HT7 (Ki, nM) | Reference |

|---|---|---|

| 2-Ethyl-5-methoxy-N,N-dimethyltryptamine | 300 | nih.govdrugbank.com |

| 5-Methoxy analogue 1e | 30 | uj.edu.pl |

Agonist, Partial Agonist, and Antagonist Profiles at 5-HT Receptors

7-Methoxytryptamine (5-MeOT) and its analogues exhibit a diverse range of activities at various serotonin (5-HT) receptor subtypes, functioning as agonists, partial agonists, and in some contexts, antagonists. The specific profile of each compound is highly dependent on its chemical structure and the receptor subtype .

At the 5-HT7 receptor , 5-MeOT is characterized as an agonist. nih.gov Studies have shown that 5-MeOT has a high affinity for this receptor. nih.gov The rank order of agonist potency at the 5-HT7 receptor in some vascular preparations is 5-carboxamidotryptamine (B1209777) (5-CT) > 5-HT > 5-methoxytryptamine. nih.gov In studies of insect 5-HT7 receptors, 5-MeOT also demonstrated agonist activity, although with lower potency and efficacy compared to serotonin itself. mdpi.com

For the 5-HT2A receptor , which is a primary target for many hallucinogens, the activity of tryptamines can vary significantly. researchgate.netacs.org While some tryptamines are potent agonists, others may act as partial agonists. acs.org For instance, N-benzyl-5-methoxytryptamine has been reported to have only weak partial agonist activity at 5-HT2 type receptors in certain tissues. acs.org Interestingly, this same compound was previously described as an antagonist of serotonin-induced contractions in other preparations. acs.org This highlights the complexity of determining a compound's functional profile, which can be tissue- and species-dependent. In blowfly salivary glands, 5-methoxytryptamine at a concentration of 100 nM was found to selectively activate the 5-HT2α receptor. plos.org

Regarding 5-HT1A receptors , these are often inhibitory and are targets for anxiolytic and antidepressant medications. While specific data on 7-Methoxytryptamine HCl's agonist or antagonist profile at this receptor is not detailed in the provided context, it is a receptor for which many tryptamines show affinity. wikipedia.org

The following table summarizes the agonist, partial agonist, and antagonist profiles of 7-Methoxytryptamine and related compounds at various 5-HT receptors based on available research.

| Compound | Receptor | Profile |

| 7-Methoxytryptamine (5-MeOT) | 5-HT7 | Agonist nih.gov |

| 5-HT2A | Agonist plos.org | |

| N-benzyl-5-methoxytryptamine | 5-HT2 type | Weak Partial Agonist acs.org |

| Rat stomach fundus, guinea pig uterus, guinea pig taenia cecum | Antagonist (of serotonin-induced contraction) acs.org |

Functional Efficacy and Potency in Receptor Activation Assays

The functional efficacy and potency of 7-Methoxytryptamine (5-MeOT) and its analogues are critical measures of their ability to activate 5-HT receptors and elicit a biological response. These parameters are typically determined through in vitro receptor activation assays, which measure downstream signaling events such as changes in intracellular calcium levels or cyclic AMP (cAMP) production.

At the 5-HT7 receptor , 5-MeOT has demonstrated agonist activity. In canine cerebral arteries, the rank order of agonist potency for inducing smooth muscle relaxation was 5-CT > 5-HT > 5-methoxytryptamine. nih.gov In a study on cloned human 5-HT7 receptors, the rank order of potency for agonists in stimulating adenylyl cyclase activity was 5-CT > 5-HT > 8-OH-DPAT. researchgate.net While 5-MeOT was not directly compared in this specific assay, its established agonism at this receptor suggests it would fall within this spectrum. nih.gov In studies on insect 5-HT7 receptors, 5-MeOT and other synthetic agonists showed significantly lower potency and efficacy compared to 5-HT. mdpi.com For example, the EC50 values of synthetic agonists were over 100-fold higher than that of 5-HT. mdpi.com

Regarding the 5-HT2A receptor , functional assays often measure intracellular calcium mobilization. acs.org In blowfly salivary glands, 5-HT stimulation of cells transfected with the 5-HT2α receptor resulted in a dose-dependent increase in cytosolic calcium with an EC50 of 24 nM. plos.org In the same system, 100 nM of 5-methoxytryptamine was sufficient to activate this receptor. plos.org For a series of N-benzylated-5-methoxytryptamine analogues, functional activity was assessed at human 5-HT2A, 5-HT2B, and 5-HT2C receptors, with several congeners showing high potency (EC50 values from 7.6 to 63 nM), though most were partial agonists. acs.org

The table below presents data on the functional efficacy and potency of 7-Methoxytryptamine and related compounds from various receptor activation assays.

| Compound | Receptor | Assay | Potency (EC50/pEC50) | Efficacy (% of standard) |

| 5-Methoxytryptamine (5-MeOT) | Canine cerebral artery 5-HT7-like receptor | Smooth muscle relaxation | Potency less than 5-HT and 5-CT nih.gov | - |

| Insect (M. separata) 5-HT7L/5-HT7S receptors | cAMP accumulation | EC50 > 100-fold higher than 5-HT mdpi.com | Lower than 5-HT mdpi.com | |

| Blowfly (C. vicina) 5-HT2α receptor | Ca2+ mobilization | Active at 100 nM plos.org | - | |

| N-benzyl-5-methoxytryptamine analogues | Human 5-HT2A, 5-HT2B, 5-HT2C receptors | Ca2+ mobilization | EC50: 7.6 - 63 nM (for various analogues) acs.org | Mostly partial agonists acs.org |

| 5-HT | Blowfly (C. vicina) 5-HT2α receptor | Ca2+ mobilization | EC50: 24 nM plos.org | 100% |

| Blowfly (C. vicina) 5-HT7 receptor | cAMP accumulation | EC50: 4 nM plos.org | 100% |

Interactions with Other Neurotransmitter Receptors and Transporters

Dopaminergic Receptor Subtypes (e.g., D3)

The dopamine (B1211576) D3 receptor is primarily located in the limbic areas of the brain and has a high affinity for dopamine. mdpi.com It is implicated in motivation, cognition, and the pathophysiology of several psychiatric disorders. mdpi.comnih.gov While specific binding data for this compound at the D3 receptor is not extensively detailed, some tryptamines, such as Dimethyltryptamine (DMT), have shown affinity for dopamine receptors, including the D1 subtype. wikipedia.org The potential for cross-reactivity of tryptamine (B22526) derivatives with dopaminergic receptors, including the D3 subtype, remains an area of interest in pharmacological research. nih.govresearchgate.net

Histaminergic Receptor Subtypes (e.g., H1)

The histamine (B1213489) H1 receptor is involved in allergic reactions and also plays a role in the central nervous system. nih.gov Antagonism of H1 receptors is a common property of many psychoactive drugs, contributing to sedative effects. researchgate.net While direct binding data for this compound at the H1 receptor is not specified, other tryptamines have been studied for their interactions with the histaminergic system. For instance, the effects of 5-methoxytryptamine-induced head twitches in rats can be influenced by H1 and H2 receptor antagonists. wikipedia.org This suggests a potential interplay between the serotonergic effects of 5-methoxytryptamine and the histamine system.

Sigma Receptors

Sigma (σ) receptors are a unique class of proteins found in the brain and periphery, with two main subtypes, σ1 and σ2. nih.gov They are not classic G protein-coupled receptors and are involved in a variety of cellular functions. nih.gov Several psychoactive compounds, including certain tryptamines like DMT, have been shown to bind to sigma receptors. wikipedia.org Specifically, DMT has been hypothesized to be an endogenous ligand for the σ1 receptor. wikipedia.org Methamphetamine also interacts with σ1 and σ2 receptors, and these interactions are thought to contribute to its stimulant and neurotoxic effects. nih.gov Given the structural similarities among tryptamines, it is plausible that 7-Methoxytryptamine and its analogues may also interact with sigma receptors, potentially influencing their pharmacological actions.

The following table summarizes the known or potential interactions of tryptamine compounds with other neurotransmitter receptors.

| Compound Class/Example | Receptor Subtype | Nature of Interaction |

| Tryptamines (e.g., DMT) | Dopamine D1 | Affinity wikipedia.org |

| α2-Adrenergic | Affinity wikipedia.org | |

| 5-Methoxytryptamine | Histamine H1/H2 | Indirect interaction (pharmacological effect modulation) wikipedia.org |

| Tryptamines (e.g., DMT) | Sigma σ1 | Affinity, potential endogenous ligand wikipedia.org |

| Methamphetamine | Sigma σ1, σ2 | Binding and functional effects nih.gov |

Serotonin Transporter (SERT)

The serotonin transporter (SERT) is a critical protein responsible for the reuptake of serotonin from the synaptic cleft, thereby terminating its signaling. Its interaction with various tryptamine derivatives is a key area of pharmacological research. Studies have shown that substitutions on the indole ring of tryptamines can significantly influence their affinity and potency at SERT.

For 7-Methoxytryptamine (7-MT), research has demonstrated its interaction with the human serotonin transporter (hSERT). In a study utilizing cells transfected with hSERT cDNA, 7-MT exhibited a high affinity for the transporter, with an inhibitory constant (Kᵢ) of 0.23 ± 0.05 µM. This indicates a significant potential for 7-Methoxytryptamine to inhibit serotonin reuptake. The potency of 7-MT at hSERT was found to be greater than that of other tested tryptamine derivatives such as 7-benzyloxytryptamine (B1266907) (7-BT), 4-hydroxytryptamine (B1209533) (4-HT), and 5-methoxy-N-isopropyltryptamine (5-MNIT).

Further investigations into the structure-activity relationships of tryptamine derivatives at SERT have revealed the importance of the substitution position on the indole ring. For instance, tryptamine derivatives with substitutions at the 7-position have shown notable differences in their potency for inhibiting serotonin transport. The binding of these 7-substituted compounds, such as 7-benzyloxytryptamine, has been linked to the first two transmembrane domains of the SERT protein. In contrast, other substituted tryptamines, like 7-ethyl-N,N-diallyltryptamine (7-Et-DALT), have also been reported to have an affinity for SERT. wisc.edu

It is noteworthy that while some tryptamines act as inhibitors of SERT, others may function as substrates, being transported into the neuron by SERT. researchgate.net This dual interaction profile highlights the complex relationship between substituted tryptamines and the serotonin transporter.

Table 1: Affinity of 7-Methoxytryptamine and Related Compounds for the Human Serotonin Transporter (hSERT)

| Compound | Kᵢ (µM) at hSERT |

|---|---|

| 7-Methoxytryptamine (7-MT) | 0.23 ± 0.05 |

| 7-Benzyloxytryptamine (7-BT) | 1.33 ± 0.08 |

| 4-Hydroxytryptamine (4-HT) | 13.1 ± 0.08 |

| 5-Methoxy-N-isopropyltryptamine (5-MNIT) | 69.2 ± 6.4 |

| 5-Fluoro-N,N-diallyltryptamine (5-F-DALT) | 0.036 wisc.edu |

| 5-Methoxy-N,N-diallyltryptamine (5-MeO-DALT) | 0.499 wisc.edu |

| 7-Ethyl-N,N-diallyltryptamine (7-Et-DALT) | 0.150 researchgate.net |

Kᵢ represents the inhibitory constant, with lower values indicating higher binding affinity.

Structure-Activity Relationship (SAR) Studies of this compound

The pharmacological profile of tryptamines is profoundly influenced by the nature and position of substituents on the indole ring and the terminal amine. Structure-activity relationship (SAR) studies are crucial for understanding how these modifications affect receptor affinity and selectivity.

Impact of Indole Ring Substitutions on Receptor Affinity and Selectivity

Substitutions on the indole nucleus of the tryptamine scaffold are a key determinant of pharmacological activity. The position and electronic properties of these substituents can drastically alter the affinity and selectivity for various serotonin receptors.

The 7-position of the indole ring has been a subject of interest in SAR studies. Research on several 7-substituted N,N-dimethyltryptamines has provided insights into the structural requirements for receptor interaction. acs.org It has been suggested that the 7-position may have limited tolerance for bulky substituents, particularly if agonist activity is desired. wikipedia.org For example, compounds with larger groups at the 7-position, such as 7-ethyl-DMT and 7-bromo-DMT, did not elicit behavioral responses typical of psychedelic drugs, despite having high 5-HT₂ receptor binding affinity. wikipedia.org This suggests they may act as antagonists or weak partial agonists. wikipedia.org

A quantitative structure-activity relationship (QSAR) study on 7-substituted tryptamines proposed that the charge density at the 7th carbon atom and the size of the substituent at this position are significant contributors to the optimal interaction with the serotonin receptor. uchile.clresearchgate.net It was also postulated that the C-7 region of the tryptamine molecule might interact with a hydrophobic pocket on the receptor. uchile.cl

In a study of ring-substituted N,N-diallyltryptamines, 7-ethyl substitution was found to generally decrease the binding affinity for most receptor sites, including the 5-HT₁A and 5-HT₂A receptors, when compared to the unsubstituted parent compound, DALT. wisc.edunih.gov However, the same substitution increased the affinity for σ₁ sites by nearly five-fold. wisc.edu

In contrast, substitutions at other positions of the indole ring can have different effects. For instance, 5-substituted tryptamines often exhibit high affinity for 5-HT₁A receptors. researchgate.net 4-substituted tryptamines, on the other hand, tend to show high selectivity for 5-HT₂A receptors over 5-HT₁A and 5-HT₂C receptors. researchgate.netacs.org

Table 2: Impact of Indole Ring Substitutions on Receptor Affinity (Kᵢ in nM)

| Compound | 5-HT₁A | 5-HT₂A | σ₁ |

|---|---|---|---|

| N,N-Diallyltryptamine (DALT) | 100 wisc.edu | 701 wisc.edu | 101 wisc.edu |

| 7-Ethyl-DALT | 301 wisc.edu | 86 wisc.edu | 22 wisc.edu |

| 5-Methoxy-DALT | 28 wisc.edu | 101 wisc.edu | 2765 wisc.edu |

| 4-Hydroxy-DALT | 162 wisc.edu | 224 wisc.edu | 101 wisc.edu |

Kᵢ represents the inhibitory constant, with lower values indicating higher binding affinity.

Role of N-Substitutions on Pharmacological Profile

Modifications to the terminal amino group of the tryptamine side chain, known as N-substitution, play a pivotal role in shaping the pharmacological profile of these compounds. The size and nature of the alkyl or other groups attached to the nitrogen atom can significantly influence receptor binding affinity, efficacy, and selectivity.

The degree of alkylation on the side chain nitrogen is a critical factor. researchgate.net For instance, studies on a series of 4-substituted tryptamines have shown that tryptamines with bulkier N-alkyl groups, such as N,N-diisopropyl, tend to have lower potency at 5-HT₂C receptors. ljmu.ac.uk Furthermore, tryptamines containing N-ethyl-N-propyl, N,N-dipropyl, or N,N-diisopropyl groups displayed high efficacy at the 5-HT₂B receptor. ljmu.ac.uk

In the case of 7-substituted tryptamines, the interplay between the indole ring substituent and the N-substituents is crucial. For example, 7-MeO-MiPT (7-methoxy-N-methyl-N-isopropyltryptamine) was found to be inactive in animal models, suggesting that the 7-position has poor tolerance for bulky groups, which is further compounded by the N-isopropyl group. wikipedia.org

A broader examination of N,N-disubstituted tryptamines reveals that compounds with diethyl or dipropyl N-substitutions, such as DET and DPT, have affinities for the 5-HT₂A receptor similar to that of DMT. nih.gov The introduction of N-benzyl groups to 5-methoxytryptamine has also been explored, with some analogues showing high potency as 5-HT₂ receptor family agonists. acs.org

Comparative SAR Analysis with Other Substituted Tryptamines

A comparative analysis of the structure-activity relationships of 7-Methoxytryptamine with other substituted tryptamines provides a broader understanding of the chemical determinants of their pharmacological properties.

When comparing 7-methoxy-N,N-dimethyltryptamine (7-MeO-DMT) to its positional isomer, 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), significant differences in receptor affinities are observed. 5-MeO-DMT generally displays much higher affinity for 5-HT₁A and 5-HT₂A receptors compared to 7-MeO-DMT. wikipedia.org This highlights the critical role of the position of the methoxy group on the indole ring in determining receptor interaction.

The unsubstituted parent compound, N,N-dimethyltryptamine (DMT), also serves as an important reference. While DMT itself binds to a range of serotonin receptors, substitutions at various positions on the indole ring can dramatically alter its binding profile. researchgate.netnih.gov For example, many 4-hydroxy and 5-methoxy substituted tryptamines exhibit higher affinity for the 5-HT₂A receptor than DMT. nih.gov

Furthermore, a comparison with tryptamines substituted at other positions reveals distinct SAR trends. As mentioned, 4-substituted tryptamines often show selectivity for 5-HT₂A receptors, while 5-substituted analogs tend to have high affinity for 5-HT₁A receptors. researchgate.net In contrast, 7-substituted tryptamines like 7-ethyl-DALT show a more complex pattern, with reduced affinity at several serotonin receptors but enhanced affinity at other sites like the σ₁ receptor. wisc.edu This underscores the unique pharmacological space occupied by 7-substituted tryptamines.

Table 3: Comparative Receptor Affinities (Kᵢ in nM) of Substituted Tryptamines

| Compound | 5-HT₁A | 5-HT₂A |

|---|---|---|

| 7-MeO-DMT | - | - |

| 5-MeO-DMT | High Affinity | High Affinity |

| DMT | Moderate Affinity | Moderate Affinity |

| 7-Ethyl-DALT | 301 wisc.edu | 86 wisc.edu |

| 5-Methoxy-DALT | 28 wisc.edu | 101 wisc.edu |

| 4-Hydroxy-DALT | 162 wisc.edu | 224 wisc.edu |

A qualitative comparison is provided for 7-MeO-DMT, 5-MeO-DMT, and DMT due to variability in reported absolute values across different studies. Lower Kᵢ values indicate higher affinity.

Neurobiological and Behavioral Investigations of 7 Methoxytryptamine Hcl

Cellular and Molecular Neuropharmacology

Second Messenger Signaling Pathways (e.g., Intracellular Ca2+ Mobilization, cAMP Production)

The majority of serotonin (B10506) (5-HT) receptors, with the exception of the 5-HT3 receptor, are G-protein-coupled receptors (GPCRs) that trigger intracellular second messenger cascades upon activation. wikipedia.org These pathways are crucial for mediating the physiological effects of ligands that bind to them. The 5-HT2 receptor family (5-HT2A, 5-HT2B, and 5-HT2C) is primarily linked to the Gq/G11 G-protein, which activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).

In the context of 7-Methoxytryptamine (B1593964), its activity at 5-HT2A receptors suggests an engagement of these signaling pathways. Functional assays for 5-HT2 receptor agonists often measure the mobilization of intracellular Ca2+ as a direct indicator of receptor activation. acs.orgljmu.ac.uk For instance, studies on various tryptamine (B22526) analogs have consistently used intracellular Ca2+ mobilization to determine their functional potency and efficacy at 5-HT2A receptors. acs.orgljmu.ac.uk

Conversely, other 5-HT receptor subtypes are linked to different second messengers. The 5-HT1 and 5-HT5 receptor families typically couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) production. nih.gov In contrast, 5-HT4, 5-HT6, and 5-HT7 receptors preferentially couple to Gs proteins, which stimulate adenylyl cyclase and result in increased cAMP formation. nih.govresearchgate.net While direct studies on 7-Methoxytryptamine's effect on cAMP are not extensively detailed in the provided results, its known interaction with various serotonin receptors implies a potential modulation of cAMP levels depending on the specific receptor subtype it engages.

Table 1: Serotonin Receptor Families and Their Primary Second Messenger Pathways

| Receptor Family | G-Protein Coupling | Primary Second Messenger Pathway |

|---|---|---|

| 5-HT1 | Gi/o | ↓ cAMP |

| 5-HT2 | Gq/11 | ↑ IP3 and DAG (leading to ↑ intracellular Ca2+) |

| 5-HT4 | Gs | ↑ cAMP |

| 5-HT6 | Gs | ↑ cAMP |

This table provides a generalized overview of the signaling pathways associated with major serotonin receptor families. The specific effects of 7-Methoxytryptamine HCl would depend on its binding affinity and functional activity at each receptor subtype.

Neurotransmitter Release Modulation (e.g., Dopamine (B1211576) Efflux)

The serotonergic system is known to modulate the release of other neurotransmitters, including dopamine. nih.gov This modulation can occur through various mechanisms, often involving heteroreceptors located on dopaminergic neuron terminals or cell bodies. For example, 5-HT2A receptors are found on pyramidal cells in the prefrontal cortex, which can influence mesocortical dopamine release. escholarship.org

Psychedelic compounds, which are often 5-HT2A receptor agonists, have been shown to affect dopamine systems. Some studies suggest that the effects of certain psychedelics may involve an interaction with dopamine D2 receptors. escholarship.org Amphetamine-like psychostimulants, which induce dopamine efflux, have their effects modulated by protein kinase C (PKC), a downstream effector of the 5-HT2A signaling cascade. nih.gov Specifically, PKCβ inhibitors have been found to reduce amphetamine-stimulated dopamine efflux, suggesting that activation of this pathway can potentiate dopamine release. nih.gov

While direct experimental data on this compound's specific impact on dopamine efflux is limited in the search results, its action as a 5-HT receptor agonist suggests it could play a modulatory role. The interaction between serotonin and dopamine systems is complex, with the potential for both increases and decreases in dopamine release depending on the specific brain region and the receptor subtypes involved. nih.gov

Synaptic Plasticity and Neuronal Signaling Mechanisms

Serotonin receptors, particularly the 5-HT7 receptor, are recognized as key players in synaptic plasticity, the process underlying learning and memory. nih.govmdpi.com Activation of 5-HT7 receptors has been shown to rescue deficits in long-term potentiation (LTP) and long-term depression (LTD), two fundamental forms of synaptic plasticity. nih.govmdpi.com The signaling pathways involved include the activation of small GTPases like RhoA and Cdc42, which are crucial for regulating neuronal morphology and synaptic plasticity. researchgate.net

Furthermore, 5-HT7 receptor activation can influence the activity of NMDA and AMPA receptors, which are critical for glutamatergic neurotransmission and synaptic plasticity. mdpi.com Psychedelics, acting through 5-HT2A receptors, have also been shown to promote structural and functional neural plasticity. escholarship.org These compounds can increase the translation of dendritic mRNA and the release of brain-derived neurotrophic factor (BDNF), both of which are essential for neuronal growth and the formation of new synaptic connections. escholarship.org Given that 7-Methoxytryptamine is a serotonin receptor modulator, it is plausible that it could influence these plasticity-related signaling mechanisms. chemimpex.com

In Vivo Behavioral Pharmacology in Animal Models

Effects on Locomotor Activity

The effect of serotonergic compounds on locomotor activity is complex and can vary depending on the specific receptor subtypes engaged and the dose administered. researchgate.net Psychostimulants like methamphetamine are known to increase locomotor activity, an effect that can be modulated by the serotonergic system. nih.govnih.gov Studies have shown that both wild-type and obese (ob/ob) mice exhibit increased locomotion after methamphetamine administration, though the baseline activity is lower in obese mice. nih.gov

Modulation of Mood-Related Behaviors (e.g., Anxiety, Depression)

The potential of tryptamine derivatives, including 7-Methoxytryptamine (a close structural analog of 5-Methoxytryptamine), to modulate mood-related behaviors such as anxiety and depression has been a subject of scientific inquiry. Research indicates that the serotonergic system, which is a primary target of many tryptamines, plays a crucial role in the regulation of mood and emotion. aaem.plfrontiersin.org Alterations in serotonin (5-HT) transmission are implicated in the pathophysiology of anxiety and depressive disorders. aaem.plgoogle.com

Studies on related compounds provide insights into the potential mechanisms. For instance, agonists of the 5-HT₁A receptor have shown potential anxiolytic and antidepressant effects. frontiersin.org Furthermore, the modulation of 5-HT₂A and 5-HT₂C receptors is also a key area of investigation for novel therapeutic agents targeting mood disorders. frontiersin.org Some tryptamine analogs have been shown to increase the release of catecholamines and serotonin, which can influence mood. aaem.pl Preclinical studies using various behavioral paradigms, such as those assessing anxiety and depressive-like behaviors, are essential to characterize the specific effects of this compound on mood. mcgill.ca The interaction with trace amine-associated receptors (TAARs), particularly TA₁, which are found in brain regions like the amygdala, is another avenue through which tryptamines might exert their influence on anxiety and depression. aaem.pl

Influence on Cognitive Processes (e.g., Learning and Memory)

The influence of tryptamine derivatives on cognitive processes, particularly learning and memory, is an area of active research. The serotonergic system is deeply involved in cognitive functions. wikipedia.org For instance, the 5-HT₇ receptor has been identified as a potential target for enhancing memory consolidation. scispace.comresearchgate.net Studies on related compounds have shown that stimulation of 5-HT₇ receptors can enhance memory consolidation and reverse amnesia induced by other substances in animal models. researchgate.net

Conversely, agonists of the 5-HT₆ receptor have been shown to disrupt short- and long-term memory in certain learning tasks. researchgate.net Melatonin (B1676174) (N-acetyl-5-methoxytryptamine), a structurally related endogenous compound, has been studied for its potential to ameliorate cognitive deficits. nih.govnih.gov It has been shown to improve spatial memory in animal models of Alzheimer's disease, potentially by modulating the expression of brain-derived neurotrophic factor (BDNF) and cAMP-responsive element-binding protein (CREB), both of which are crucial for synaptic plasticity and memory formation. nih.govnih.gov While direct studies on this compound are limited, the known cognitive effects of related tryptamines and endogenous indoleamines suggest that it may influence learning and memory through its interaction with various serotonin receptor subtypes. frontiersin.org

Regulation of Circadian Rhythms and Sleep

The regulation of circadian rhythms and sleep is intrinsically linked to the pineal hormone melatonin (N-acetyl-5-methoxytryptamine), a close structural relative of 7-Methoxytryptamine. tandfonline.comdrugbank.com Melatonin synthesis and release are governed by the suprachiasmatic nucleus (SCN), the body's master circadian clock, with levels peaking at night to promote sleep. tandfonline.comnih.gov The effects of melatonin on sleep are primarily mediated through the activation of MT1 and MT2 melatonin receptors located in the SCN and other brain regions. tandfonline.commdpi.com

Activation of MT1 receptors is thought to increase sleep propensity, while MT2 receptor activation helps in synchronizing the circadian clock. tandfonline.com Given the structural similarity, 7-Methoxytryptamine may interact with these receptors or influence the serotonergic pathways that modulate sleep-wake cycles. Serotonin itself is a precursor to melatonin and plays a complex role in sleep regulation. nih.gov The conversion of serotonin to melatonin is a key step in the circadian regulation of sleep. pnas.org Therefore, compounds that influence serotonin or melatonin systems have the potential to affect circadian rhythms and sleep patterns. tandfonline.comnih.gov

Thermoregulatory Effects

The regulation of body temperature is a complex physiological process influenced by the central nervous system, particularly by neurotransmitters like serotonin. nih.gov Tryptamine derivatives, due to their interaction with serotonin receptors, can produce significant thermoregulatory effects. nih.gov For example, administration of certain serotonergic agents has been shown to induce either hyperthermia (an increase in body temperature) or hypothermia (a decrease in body temperature), depending on the specific compound, the ambient temperature, and the species being studied. nih.govresearchgate.net

The 5-HT₂A receptor, in particular, has been implicated in thermoregulatory responses. researchgate.net Studies with other tryptamines have demonstrated their ability to alter core body temperature. For instance, N,N-diallyl-5-methoxytryptamine (5-MeO-DALT) has been reported to produce hypothermia in rodents. wikipedia.org The ambient temperature can significantly influence the thermoregulatory effects of these compounds; a substance that causes hypothermia at a lower ambient temperature might lead to hyperthermia at a higher one. nih.gov

Comparative Studies with Endogenous Indoleamines (e.g., Serotonin, Melatonin)

Comparative studies of this compound with endogenous indoleamines like serotonin (5-hydroxytryptamine) and melatonin (N-acetyl-5-methoxytryptamine) are crucial for understanding its unique pharmacological profile. nih.gov These three compounds share a common tryptamine backbone but differ in their functional groups, which significantly alters their receptor binding affinities and functional activities.

Serotonin is a major neurotransmitter with widespread functions in the central and peripheral nervous systems, regulating mood, appetite, sleep, and cognition. wikipedia.org It acts on a large family of at least 14 different receptor subtypes. wikipedia.org

Melatonin , primarily synthesized in the pineal gland from serotonin, is the key hormone regulating circadian rhythms and sleep. nih.govtandfonline.com Its effects are mediated mainly through MT1 and MT2 receptors. tandfonline.commdpi.com

7-Methoxytryptamine , as an O-methylated derivative of serotonin, is expected to have a distinct pharmacological profile. wikipedia.org While it is a potent agonist at several serotonin receptors, its functional activity and selectivity may differ from that of serotonin. wikipedia.org For example, 5-methoxytryptamine (B125070) has been shown to be a highly potent agonist at the 5-HT₂A receptor. wikipedia.org

Comparative studies often involve assessing the binding affinities and functional activities of these compounds at various serotonin and melatonin receptors. nih.govacs.org These studies help to elucidate the structure-activity relationships and to predict the potential behavioral and physiological effects of synthetic tryptamines like this compound in relation to their endogenous counterparts. acs.org

Table 1: Comparison of Receptor Binding Profiles (Note: This table is a generalized representation based on available data for related compounds and may not reflect the exact profile of this compound. Specific data for this compound is limited.)

| Receptor Subtype | Serotonin (5-HT) | Melatonin | 5-Methoxytryptamine (as a proxy for 7-Methoxytryptamine) |

| 5-HT₁A | Agonist | Low Affinity | Agonist wikipedia.org |

| 5-HT₂A | Agonist | Low Affinity | Potent Agonist wikipedia.org |

| 5-HT₂C | Agonist | Low Affinity | Agonist wikipedia.org |

| 5-HT₇ | Agonist | Low Affinity | Agonist wikipedia.org |

| MT₁ | Low Affinity | Agonist | Lower Affinity than Melatonin |

| MT₂ | Low Affinity | Agonist | Lower Affinity than Melatonin |

Table 2: Comparison of Primary Biological Functions

| Compound | Primary Biological Functions |

| Serotonin | Neurotransmitter involved in mood, appetite, sleep, cognition, and vasoconstriction. wikipedia.org |

| Melatonin | Hormone primarily regulating circadian rhythms and sleep-wake cycles. tandfonline.comdrugbank.com |

| 7-Methoxytryptamine | Expected to have overlapping but distinct effects on mood, cognition, and physiological processes due to its unique receptor interaction profile. |

Metabolic Pathways and Pharmacokinetic Considerations in Research

Biosynthetic Origins and Endogenous Levels of Methoxytryptamines

Methoxytryptamines, such as 5-methoxytryptamine (B125070), are naturally occurring indoleamine compounds found in a wide array of organisms, from plants to animals. wikipedia.organnualreviews.org Their biosynthesis is intrinsically linked to the metabolism of the essential amino acid tryptophan. sigmaaldrich.comnih.gov In animals, the primary pathway to 5-methoxytryptamine involves the neurotransmitter serotonin (B10506) (5-hydroxytryptamine). Serotonin can be O-methylated to form 5-methoxytryptamine, a reaction mediated by hydroxyindole O-methyltransferase (HIOMT). wikipedia.org Alternatively, 5-methoxytryptamine can be formed via the N-deacetylation of melatonin (B1676174). wikipedia.orgnih.gov This compound is found in low levels in the body, with notable concentrations in the pineal gland. wikipedia.org In humans, endogenous levels of 5-methoxytryptamine have been detected in blood and urine. mdpi.com

In plants, melatonin biosynthesis also starts from tryptophan and proceeds through tryptamine (B22526) and serotonin. nih.govfrontiersin.org From serotonin, two alternative routes can lead to melatonin. One pathway, which is dominant under normal conditions, involves the methylation of serotonin to produce 5-methoxytryptamine. news-medical.net The other pathway, typically induced by stress, involves the acetylation of serotonin first. nih.govnews-medical.net While 7-methoxytryptamine (B1593964) can be synthesized chemically and used as a starting material for various alkaloids, its natural biosynthetic pathway and endogenous presence are not well-documented in the scientific literature.

Phase I Metabolic Transformations (e.g., O-demethylation, Hydroxylation, N-dealkylation)

Phase I metabolism consists of chemical reactions that introduce or unmask functional groups on a parent compound, typically making it more polar to facilitate excretion. mdpi.com For tryptamines, the primary Phase I transformations include O-demethylation, hydroxylation, and N-dealkylation, which are predominantly catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes located mainly in the liver. nih.govljmu.ac.ukmdpi.com

Studies on the closely related 5-methoxytryptamine and its derivatives have identified several key CYP enzymes responsible for their metabolism. encyclopedia.pub

O-demethylation: This reaction removes the methyl group from the methoxy- moiety. For 5-methoxytryptamine, O-demethylation regenerates serotonin and is catalyzed specifically by the human CYP2D6 enzyme. nih.govencyclopedia.pubif-pan.krakow.pl This pathway is significant as it can occur in the brain, contributing to the local synthesis of neurotransmitters. mdpi.comif-pan.krakow.pl In studies with related N,N-dialkylated tryptamines, CYP2C19 and CYP2D6 have also been implicated in O-demethylation. ljmu.ac.uk It is highly probable that 7-methoxytryptamine undergoes a similar O-demethylation to form 7-hydroxytryptamine, likely mediated by CYP2D6.

Hydroxylation: This reaction adds a hydroxyl group to the indole (B1671886) ring. For melatonin (N-acetyl-5-methoxytryptamine), aromatic 6-hydroxylation is a major metabolic route catalyzed by CYP1A2, CYP1A1, and CYP1B1. nih.govencyclopedia.pub Studies on other tryptamines have shown that hydroxylation can be mediated by a range of enzymes, including CYP1A2, CYP2C19, CYP2D6, and CYP3A4. ljmu.ac.uk

N-dealkylation: This process involves the removal of alkyl groups from the amine nitrogen. While 7-methoxytryptamine is a primary amine and does not undergo N-dealkylation itself, this is a major pathway for its N,N-dialkylated analogues, such as the designer drug 5-MeO-DIPT. nih.gov This reaction is catalyzed by enzymes like CYP2C19, CYP2D6, and CYP3A4. ljmu.ac.uk

The table below summarizes the key enzymes involved in the Phase I metabolism of methoxy-tryptamine analogues.

| Metabolic Reaction | Primary Enzymes Involved (based on related tryptamines) | Resulting Metabolite Type |

|---|---|---|

| O-demethylation | CYP2D6, CYP2C19 | Hydroxytryptamine (e.g., Serotonin from 5-MT) |

| Hydroxylation | CYP1A2, CYP1A1, CYP1B1, CYP2C19, CYP2D6, CYP3A4 | Hydroxylated tryptamine |

| N-dealkylation (of N-alkylated analogues) | CYP2C19, CYP2D6, CYP3A4 | Primary or secondary amine |

Role of Monoamine Oxidase (MAO) in 7-Methoxytryptamine HCl Metabolism

Monoamine oxidases (MAO) are a family of enzymes crucial for the metabolism of monoamines, including endogenous neurotransmitters and xenobiotic compounds. sigmaaldrich.comwikipedia.org These enzymes, which exist in two main isoforms, MAO-A and MAO-B, catalyze the oxidative deamination of their substrates. wikipedia.org

Tryptamine and its derivatives are well-known substrates for MAO enzymes. wikipedia.orgwikipedia.org Extensive research on 5-methoxytryptamine has demonstrated that it is rapidly metabolized, primarily by MAO-A. wikipedia.orgnih.gov This metabolic process converts the tryptamine into its corresponding indole-3-acetic acid derivative (e.g., 5-methoxyindole-3-acetic acid) or tryptophol (B1683683) (e.g., 5-methoxytryptophol). wikipedia.org The rapid inactivation by MAO-A is the likely reason for the oral inactivity of 5-methoxytryptamine in humans. wikipedia.org Studies in animal models have shown that inhibiting MAO-A with drugs like clorgyline leads to a significant (20-fold) increase in brain levels of 5-MT, highlighting the critical role of this enzyme in its clearance. wikipedia.org

Given the structural similarity, it is almost certain that 7-methoxytryptamine is also a substrate for MAO, particularly the MAO-A isoform, which preferentially metabolizes serotonin and related compounds. sigmaaldrich.com This metabolic pathway would represent a major route of inactivation for 7-methoxytryptamine in the body, converting it to 7-methoxyindole-3-acetic acid.

In Vitro and In Vivo Metabolic Profiling Techniques

The identification and characterization of metabolites are fundamental to understanding the pharmacokinetic profile of a compound. This is achieved through a combination of in vitro and in vivo studies, employing advanced analytical techniques.

In Vitro Studies: These experiments use subcellular fractions or cultured cells to simulate metabolism in a controlled environment. Human liver microsomes (HLMs) are a standard model as they contain a high concentration of Phase I (CYP) and Phase II (UGT) enzymes. nih.govresearchgate.net Incubating a compound like 7-methoxytryptamine with HLMs allows researchers to identify the primary metabolites formed by hepatic enzymes. researchgate.netresearchgate.net Co-cultured hepatocytes can be used for compounds with slow metabolic turnover, allowing for extended incubation periods. admescope.com

In Vivo Studies: These studies involve administering the compound to living organisms, typically rats, and collecting biological samples such as blood, urine, and feces over time. ljmu.ac.uk This provides a comprehensive picture of metabolism, distribution, and excretion within a whole biological system.

Analytical Techniques: The analysis of samples from both in vitro and in vivo studies relies on powerful chromatographic and spectrometric methods.

Gas Chromatography-Mass Spectrometry (GC-MS): A robust technique for separating and identifying volatile compounds. For tryptamines, derivatization (e.g., with a trimethylsilyl (B98337) group) is often used to improve chromatographic properties. researchgate.netjapsonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-Tandem MS (LC-MS/MS): These are the most widely used techniques for metabolite profiling due to their high sensitivity, specificity, and applicability to a wide range of compounds, including non-volatile and conjugated metabolites. nih.govresearchgate.netmdpi.com High-resolution mass spectrometry (HR-MS) provides accurate mass measurements, which is critical for elucidating the elemental composition of unknown metabolites. ljmu.ac.ukresearchgate.net

The table below summarizes common techniques used for tryptamine metabolic profiling.

| Technique | Application | Advantages |

|---|---|---|

| GC-MS | Identification of volatile metabolites | Good for structural isomer differentiation researchgate.net |

| LC-MS/MS | Broad-spectrum metabolite detection and quantification | High sensitivity and specificity; can analyze conjugated metabolites directly researchgate.netresearchgate.net |

| LC-HR-MS/MS | Structural elucidation of unknown metabolites | Provides accurate mass for formula determination ljmu.ac.uk |

| Human Liver Microsomes (HLM) | In vitro model for hepatic metabolism | Simulates Phase I and II reactions; high-throughput screening nih.govresearchgate.net |

Influence of Metabolism on Bioavailability and Central Nervous System Penetration

The metabolic processes described above profoundly influence the pharmacokinetic properties of 7-methoxytryptamine, particularly its bioavailability and ability to penetrate the central nervous system (CNS).

Bioavailability: Bioavailability refers to the fraction of an administered compound that reaches systemic circulation. For orally administered tryptamines, bioavailability is often very low due to extensive first-pass metabolism in the gut wall and liver. wikipedia.org The primary enzymes responsible for this are MAO-A and various CYP isoforms. wikipedia.orgnih.gov The rapid degradation by these enzymes means that a significant portion of the compound is inactivated before it can enter the bloodstream. The presence of a methoxy (B1213986) group, as in 7-methoxytryptamine, is suggested to enhance solubility and bioavailability compared to unsubstituted tryptamine, but rapid metabolism remains a limiting factor. chemimpex.com

Central Nervous System (CNS) Penetration: For a compound to have a direct effect on the brain, it must cross the highly selective blood-brain barrier (BBB). mdpi.com The ability of a molecule to cross the BBB is influenced by factors such as its size, charge, and lipophilicity (fat solubility). The addition of a methoxy group generally increases a molecule's lipophilicity, which can facilitate passage across the BBB. wikipedia.org However, the extent of this penetration can be limited. For instance, while 5-methoxytryptamine is capable of crossing the BBB, some reports suggest its capacity to exert central effects is limited, indicating it may also have strong peripheral activity or be subject to efflux mechanisms at the barrier. wikipedia.org Furthermore, local metabolism within the brain by enzymes like CYP2D6 and MAO can also regulate the concentration and activity of the compound and its metabolites within the CNS. mdpi.comif-pan.krakow.pl

Therapeutic Potential and Research Applications of 7 Methoxytryptamine Hcl

Preclinical Research for Neurological and Psychiatric Disorders

The therapeutic potential of 7-Methoxytryptamine (B1593964) hydrochloride (7-MT HCl) is an emerging area of interest in neuropharmacology. As a tryptamine (B22526) derivative, it shares structural similarities with endogenous neurotransmitters like serotonin (B10506) and melatonin (B1676174), suggesting a possible role in modulating various physiological and pathological processes in the central nervous system. Preclinical research, primarily through in vitro and in vivo animal models, is crucial for elucidating the compound's mechanisms of action and identifying its potential therapeutic applications for a range of neurological and psychiatric conditions. The following sections detail the existing preclinical research, which largely focuses on related compounds due to a scarcity of direct studies on 7-Methoxytryptamine HCl.

Anxiety

Similar to mood disorders, direct preclinical evidence for the anxiolytic (anti-anxiety) effects of this compound is scarce. However, research on related tryptamines and melatonin suggests a potential role in modulating anxiety-like behaviors. The elevated plus-maze (EPM) is a widely used behavioral assay to assess anxiety in rodents. nih.govnih.govresearchgate.netjcdr.netscielo.brpsychogenics.com An increase in the time spent in the open arms of the maze is indicative of an anxiolytic effect.

Studies have shown that melatonin can alleviate anxiety-like behaviors in animal models. For example, in a rat model of traumatic brain injury, which often leads to long-term emotional disorders like anxiety, melatonin treatment was found to decrease anxiety-like behaviors. researchgate.net This effect was associated with a reduction in neuronal apoptosis in the amygdala, a brain region central to processing fear and anxiety. researchgate.net The protective effects of melatonin in this model appeared to be partially mediated by the protein kinase A (PKA) signaling pathway. researchgate.net

While these findings suggest that compounds acting on similar pathways as melatonin might have anxiolytic potential, it is crucial to conduct specific studies with this compound to determine its direct effects on anxiety-like behaviors in preclinical models like the elevated plus-maze and the light-dark box test.

Table 2: Preclinical Study of Melatonin in an Animal Model of Anxiety

| Animal Model | Behavioral Test | Key Findings | Reference |

|---|

Neurodegenerative Diseases

The potential neuroprotective effects of this compound in the context of neurodegenerative diseases like Alzheimer's and Parkinson's have been primarily inferred from studies on the related compound, melatonin. Melatonin has demonstrated antioxidant properties and the ability to protect against mitochondrial dysfunction, both of which are implicated in the pathophysiology of these diseases. iusspavia.itnih.govgubra.dkresearchgate.netdovepress.comuniovi.esnih.govimrpress.com

In preclinical models of Alzheimer's disease, melatonin has been shown to interfere with the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of the disease. iusspavia.itnih.govelifesciences.orgexonpublications.comfrontiersin.org It is believed that the accumulation of Aβ into toxic plaques contributes to neuronal damage and cognitive decline. nih.govnih.govexonpublications.comfrontiersin.org Melatonin has also been found to reduce neuroinflammation and improve cognitive performance in animal models of Alzheimer's. dovepress.com

In animal models of Parkinson's disease, such as those induced by toxins like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) or rotenone, melatonin has shown protective effects against the loss of dopaminergic neurons in the substantia nigra. banglajol.inforesearchgate.netnih.govgubra.dkresearchgate.netuniovi.esmdpi.complos.orgnih.govmeliordiscovery.com The degeneration of these neurons is responsible for the motor symptoms of Parkinson's disease. gubra.dkuniovi.esmdpi.com Melatonin's neuroprotective effects in these models are attributed to its ability to scavenge free radicals, reduce oxidative stress, and support mitochondrial function. banglajol.infonih.gov A novel series of compounds for Parkinson's disease treatment, designed as dual NRF2 inducers and selective MAO-B inhibitors, were synthesized based on a melatonin scaffold, starting from 5-methoxytryptamine (B125070) derivatives. mdpi.com

While these findings on melatonin are encouraging, direct investigation of this compound is necessary to determine its potential therapeutic utility in neurodegenerative diseases.

Table 3: Preclinical Studies of Melatonin in Animal Models of Neurodegenerative Diseases

| Disease Model | Animal Model | Key Findings | Reference |

|---|---|---|---|

| Alzheimer's Disease | Streptozotocin-induced (Rats) | Improved cognitive performance, reduced microglia activation | dovepress.com |

| Alzheimer's Disease | Senescence-accelerated mouse prone 8 (SAMP8) | Increased hippocampal pyramidal cell number, improved learning and memory | nih.gov |

| Parkinson's Disease | MPTP-induced (Mice) | Protected against striatal mitochondrial and dopaminergic deficits | nih.gov |

Schizophrenia and Psychotic Disorders

Currently, there is a lack of specific preclinical research investigating the effects of this compound in animal models of schizophrenia and psychotic disorders. The pathophysiology of psychosis is complex, involving dysregulation of multiple neurotransmitter systems, including dopamine (B1211576) and serotonin. nih.gov Animal models used to screen for antipsychotic potential often involve assessing a compound's ability to counteract behavioral abnormalities induced by drugs like phencyclidine (PCP) or amphetamine. nih.govresearchgate.net Future research could explore the effects of this compound in these models to determine if it possesses any antipsychotic-like properties, potentially through its interaction with serotonin receptors. nih.gov

Pain Management

The potential analgesic (pain-relieving) properties of this compound have not been extensively studied directly. However, research into related tryptamine compounds and melatonin provides some rationale for investigating its effects in pain models. Serotonergic pathways are known to play a significant role in the modulation of pain. bohrium.com

Preclinical studies have utilized various models to assess analgesic activity, including the hot plate test, which measures the response to a thermal stimulus, and the formalin test, which assesses the response to a chemical irritant and has both an early (nociceptive) and a late (inflammatory) phase. dovepress.comresearchgate.netsemanticscholar.orgnih.govconicet.gov.arnih.govscirp.orgresearchgate.netnih.gov The writhing test, induced by an intraperitoneal injection of acetic acid, is another common model for visceral pain. nih.govnih.govscispace.com

Studies on melatonin have shown that it can reduce pain in various animal models, including inflammatory and neuropathic pain. dovepress.comnih.govnih.govconicet.gov.arnih.govscirp.org For example, melatonin has been shown to increase the pain threshold in the hot plate test and reduce nociceptive behaviors in the formalin test. dovepress.comconicet.gov.arnih.gov One study investigating the effects of various serotonergic agonists in the formalin test found that 5-methoxytryptamine augmented the flinching response, suggesting a complex role for methoxy-substituted tryptamines in nociception. researchgate.net

Given the involvement of the serotonergic system in pain modulation, further investigation into the specific effects of this compound in established pain models is warranted to determine its potential as an analgesic agent.

Table 4: Preclinical Studies of Related Compounds in Animal Models of Pain

| Compound | Animal Model | Pain Test | Key Findings | Reference |

|---|---|---|---|---|

| 5-Methoxytryptamine | Rat | Formalin Test | Augmented flinching response | researchgate.net |

| Melatonin | Rat | Hot Plate Test | Increased withdrawal latency in inflammatory pain | dovepress.comnih.gov |

| Melatonin | Rat | Formalin Test | Antinociceptive and antiallodynic effects in diabetic rats | conicet.gov.arresearchgate.net |

Migraine Pathophysiology and Cerebrovascular Effects

The role of tryptamines in migraine pathophysiology is well-established, with triptan drugs, which are serotonin receptor agonists, being a frontline treatment. Research into the cerebrovascular effects of related compounds suggests that this compound could also have relevance in this area.

One key area of investigation is the effect of these compounds on the diameter of cerebral arteries, as vasodilation of cranial blood vessels is thought to contribute to migraine pain. researchgate.netsemanticscholar.org A study on canine cerebral arteries investigated the effects of several serotonergic agonists, including the related compound 5-methoxytryptamine. researchgate.netnih.govsemanticscholar.org In this study, after blocking certain serotonin receptors that cause vasoconstriction, 5-methoxytryptamine was found to produce a concentration-dependent relaxation of the basilar and middle cerebral arteries. researchgate.netsemanticscholar.org This relaxation was mediated by the 5-HT7 receptor. researchgate.netsemanticscholar.org

The potential involvement of the 5-HT7 receptor in migraine is significant, as some prophylactic migraine medications have a high affinity for this receptor. researchgate.netsemanticscholar.org The relaxation of cerebral arteries by 5-HT7 receptor agonists suggests a complex role for serotonin in cerebrovascular tone. While direct evidence for this compound is needed, the findings with 5-methoxytryptamine provide a strong rationale for investigating its effects on cerebral blood vessels and its potential role in migraine pathophysiology.

Table 5: Preclinical Study of 5-Methoxytryptamine on Cerebrovascular Tone

| Compound | Animal Model | Preparation | Key Findings | Reference |

|---|

Role in Pharmaceutical Development and Drug Discovery

7-Methoxytryptamine hydrochloride, a derivative of tryptamine, serves as a valuable scaffold and precursor in the landscape of pharmaceutical development and drug discovery. Current time information in Bangalore, IN.chemimpex.com Its intrinsic ability to interact with serotonin receptors makes it a focal point for research into mood regulation and cognitive functions. Current time information in Bangalore, IN.chemimpex.com This has positioned the compound as a significant starting material for the synthesis of new pharmaceutical agents, particularly those aimed at addressing mental health conditions. chemimpex.com

Lead Compound Identification for Novel Therapeutics

A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to achieve better drug-like properties. 7-Methoxytryptamine has served as a foundational structure for the generation of novel therapeutic agents.

One area of investigation involves the synthesis of novel tryptamine derivatives with potential anticancer properties. For instance, researchers have synthesized new compounds by modifying the tryptamine structure, leading to the identification of agents with activity against hematological cancer cell lines. nih.gov In one study, a derivative combining the tryptamine scaffold with a 1,1,1-trichloroethyl and a 2-aminopyrimidinyl moiety was identified as a particularly active compound against various cancer cell lines. nih.gov Another derivative, which linked the tryptamine structure to an azelayl moiety, demonstrated selective and high toxicity against a colon cancer cell line (HT29). nih.gov

Furthermore, hybrid molecules incorporating a tryptamine structure have been designed to address conditions like NSAID-induced gastropathy. A tryptamine-gallic acid hybrid molecule was synthesized and shown to prevent gastric injury by mitigating mitochondrial oxidative stress and dysfunction. nih.gov

The structural backbone of 7-methoxytryptamine is also a key component in the synthesis of melatonin (N-acetyl-5-methoxytryptamine) and its analogues, which are investigated for a wide range of therapeutic applications. google.com

Table 1: Examples of Novel Therapeutic Compounds Derived from Tryptamine Scaffolds

| Compound Description | Therapeutic Target/Application | Key Research Finding |

| Tryptamine derivative with a 1,1,1-trichloroethyl and 2-aminopyrimidinyl moiety | Hematological Cancers | Identified as the most active compound in a series against hematological cancer cell lines (IC50 = 0.57-65.32 μM). nih.gov |

| Tryptamine derivative with an azelayl moiety | Solid Tumors | Showed selective and potent effect on HT29 colon cancer cells (IC50 = 0.006 µM). nih.gov |

| Tryptamine-gallic acid hybrid (SEGA (3a)) | NSAID-induced Gastropathy | Prevents gastropathy by correcting mitochondrial dysfunction and inhibiting apoptosis in gastric mucosal cells. nih.gov |

Development of Receptor-Selective Ligands

The development of ligands that selectively target specific receptor subtypes is a cornerstone of modern pharmacology, as it allows for more precise therapeutic effects with potentially fewer side effects. 7-Methoxytryptamine and its close analogue, 5-methoxytryptamine, have been instrumental in the development of such selective ligands, particularly for serotonin and melatonin receptors.

Research has focused on modifying the methoxytryptamine structure to create analogues with enhanced selectivity for melatonin receptor subtypes, MT1 and MT2. For example, a series of β-substituted N-acyl-5-methoxytryptamines were synthesized and evaluated for their binding affinity and functional activity at human MT1 and MT2 receptors. nih.gov This research led to the identification of compounds like N-butanoyl 5-methoxy-1-methyl-β,β-tetramethylenetryptamine, which acts as an antagonist at MT1 receptors but has no activity at MT2 receptors, representing an early example of an MT1-selective antagonist. nih.gov